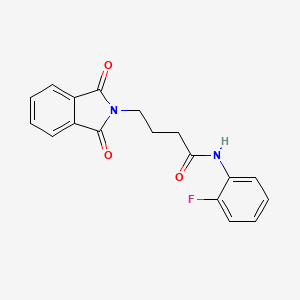![molecular formula C22H30N2O2 B6067541 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6067541.png)
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by its unique structure, which includes two aromatic rings substituted with methoxy and methyl groups, connected via a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 2,5-dimethylphenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine: Similar structure but with a pyridine ring instead of a dimethylphenyl ring.
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Contains a propane linker and hydroxyl groups instead of methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in scientific research and industry.
Propiedades
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-16-6-7-17(2)20(14-16)24-12-10-23(11-13-24)15-19-8-9-21(25-4)18(3)22(19)26-5/h6-9,14H,10-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWPQZFVLZKJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Fluorophenyl)-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B6067476.png)
![3-Chloro-N-[4-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide](/img/structure/B6067480.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(2,4-difluorophenyl)hydrazinecarbothioamide]](/img/structure/B6067481.png)
![2-{1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B6067489.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-iodophenyl)acetamide](/img/structure/B6067495.png)

![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B6067503.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6067511.png)
![3-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6067517.png)
![4-(2-Bromophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one](/img/structure/B6067519.png)
![N,N-dimethyl-2-[4-[1-(3-methylbutan-2-yl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanamine](/img/structure/B6067520.png)
![(3aS*,5S*,9aS*)-5-(2-chlorophenyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6067526.png)
![N~4~-(4-{5-[(4-BROMOPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)ISONICOTINAMIDE](/img/structure/B6067542.png)

